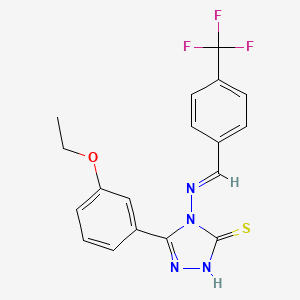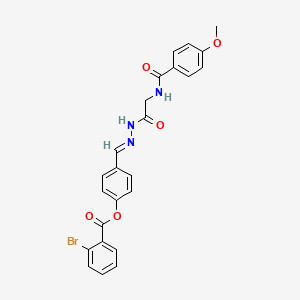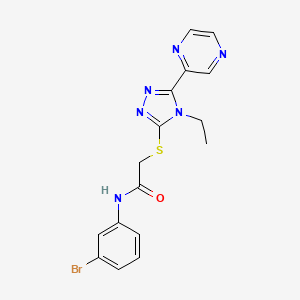
2-(2-(5-Bromo-2-ethoxybenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(5-Bromo-2-ethoxybenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5-Bromo-2-ethoxybenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide typically involves the condensation of 5-bromo-2-ethoxybenzaldehyde with hydrazine derivatives. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The resulting hydrazone is then reacted with 4-methylphenyl isocyanate to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group or the hydrazone moiety.
Reduction: Reduction reactions could target the carbonyl group or the hydrazone linkage.
Substitution: The bromine atom in the benzylidene ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May exhibit biological activity, making it a candidate for drug development.
Medicine: Potential use as a therapeutic agent due to its hydrazone structure.
Industry: Could be used in the production of dyes, pigments, or other industrial chemicals.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific biological target. Generally, hydrazones can act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-(5-Bromo-2-methoxybenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide
- 2-(2-(5-Bromo-2-ethoxybenzylidene)hydrazino)-N-(4-chlorophenyl)-2-oxoacetamide
Uniqueness
The uniqueness of 2-(2-(5-Bromo-2-ethoxybenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group and the 4-methylphenyl moiety may impart distinct properties compared to similar compounds.
Propiedades
Número CAS |
765310-66-5 |
|---|---|
Fórmula molecular |
C18H18BrN3O3 |
Peso molecular |
404.3 g/mol |
Nombre IUPAC |
N'-[(E)-(5-bromo-2-ethoxyphenyl)methylideneamino]-N-(4-methylphenyl)oxamide |
InChI |
InChI=1S/C18H18BrN3O3/c1-3-25-16-9-6-14(19)10-13(16)11-20-22-18(24)17(23)21-15-7-4-12(2)5-8-15/h4-11H,3H2,1-2H3,(H,21,23)(H,22,24)/b20-11+ |
Clave InChI |
NVOPTTVIYQHEOF-RGVLZGJSSA-N |
SMILES isomérico |
CCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)C(=O)NC2=CC=C(C=C2)C |
SMILES canónico |
CCOC1=C(C=C(C=C1)Br)C=NNC(=O)C(=O)NC2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-{[({5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B12027602.png)
![N-(2,4-Dimethoxyphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12027610.png)
![5-((3-(4-Isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12027633.png)



![2-{[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B12027663.png)

![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B12027674.png)

![(5E)-2-(4-chlorophenyl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12027708.png)
![N-(4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12027709.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B12027714.png)
